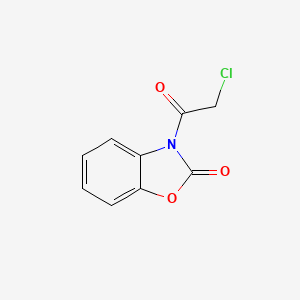
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a synthetic organic compound that belongs to the class of thiopyrans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amination reactions using reagents such as ammonia or amines.
Attachment of the trimethoxyphenyl group: This can be done via electrophilic aromatic substitution or coupling reactions.
Incorporation of dicarbonitrile groups: This step might involve the use of nitrile-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitrile groups to amines or other functional groups.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, reduced thiopyran derivatives.
Substitution products: Various substituted thiopyran derivatives.
科学的研究の応用
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile may have applications in:
Medicinal chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Industrial applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of amino and nitrile groups could facilitate binding to active sites or interaction with nucleophilic residues.
類似化合物との比較
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran cores but different substituents.
Aminothiopyrans: Thiopyrans with amino groups at various positions.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group attached to different cores.
Uniqueness
The uniqueness of 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other thiopyran derivatives.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
特性
IUPAC Name |
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-21-11-5-4-8(13(22-2)14(11)23-3)12-9(6-17)15(19)24-16(20)10(12)7-18/h4-5,12H,19-20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYXPROEQKIEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

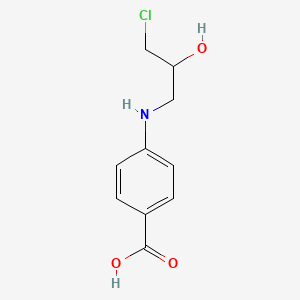
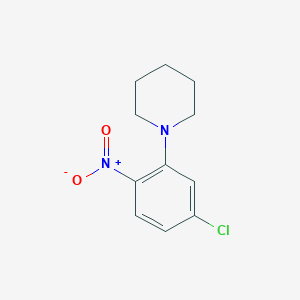
![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B1305324.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B1305330.png)
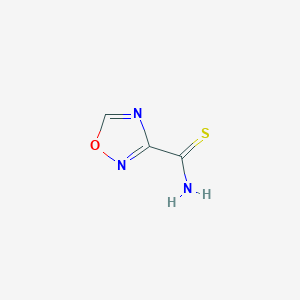
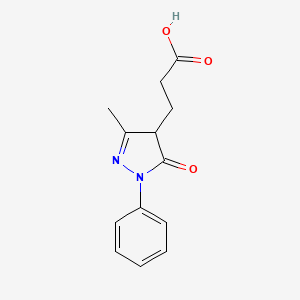
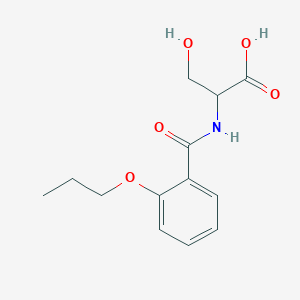
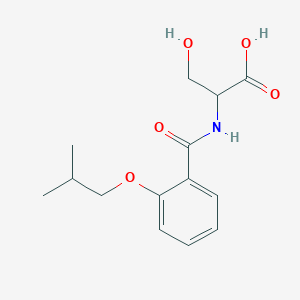
![3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid](/img/structure/B1305342.png)
![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)
